2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Beschreibung
2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a synthetic small molecule characterized by a fused tetrahydrothiazolo[5,4-c]pyridine core. The structure features a methylsulfonyl group at position 5 of the bicyclic system and a 2-bromo-substituted benzamide moiety attached to the thiazole ring.
Eigenschaften
IUPAC Name |
2-bromo-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S2/c1-23(20,21)18-7-6-11-12(8-18)22-14(16-11)17-13(19)9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHJJPBNSIKHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a synthetic compound with a unique structure that combines a bromine atom with a thiazole and sulfonyl group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Weight : 416.3 g/mol
- CAS Number : 1396844-16-8
- Molecular Structure : The compound features a benzamide structure with a thiazolo-pyridine moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the sulfonyl group enhances its lipophilicity and binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide exhibit significant anticancer properties. For example:
- Inhibition of Kinases : Some studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related thiazole compounds indicates:
- Broad-Spectrum Activity : Thiazoles have demonstrated effectiveness against various bacterial strains and fungi, potentially due to their ability to disrupt cellular membranes or inhibit vital enzymatic processes.
Neuroprotective Effects
There is emerging evidence that compounds featuring thiazole rings may possess neuroprotective properties:
- Reduction of Oxidative Stress : Some studies suggest that these compounds can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases .
Case Studies
Vergleich Mit ähnlichen Verbindungen
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride ()
- Core Structure : Shares the same tetrahydrothiazolo[5,4-c]pyridine scaffold.
- Substituent Differences :
- Position 5 : Benzyl group (lipophilic) vs. methylsulfonyl (polar, electron-withdrawing). The benzyl group may increase membrane permeability but reduce metabolic stability compared to the sulfonyl group.
- Benzamide : 4-tert-butyl (sterically bulky, lipophilic) vs. 2-bromo (halogen-mediated interactions).
- Salt Form : Hydrochloride salt in ’s compound likely improves aqueous solubility compared to the free base form of the target compound .
Analogues with Divergent Core Structures
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()
- Core Structure: Simple thiazole ring (non-fused) vs. tetrahydrothiazolo[5,4-c]pyridine.
- Substituent Similarities :
Data Tables
Table 1. Structural and Functional Comparison of Compounds
Table 2. Hypothetical Property Comparison
Discussion of Research Findings
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons highlight critical trends:
- Substituent Effects :
- Salt Forms : ’s hydrochloride salt demonstrates how formulation can address solubility challenges inherent to lipophilic scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
